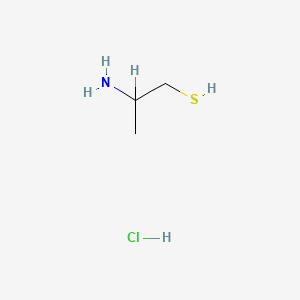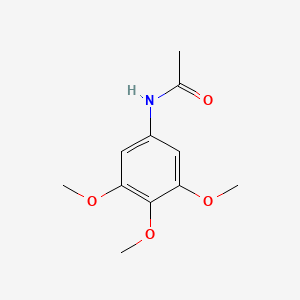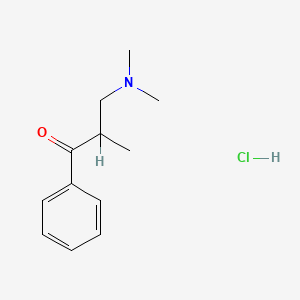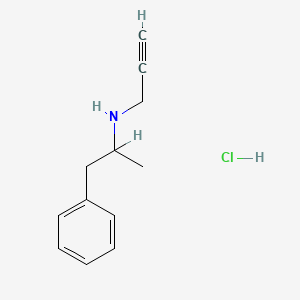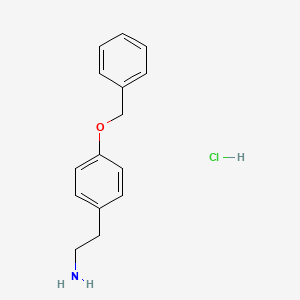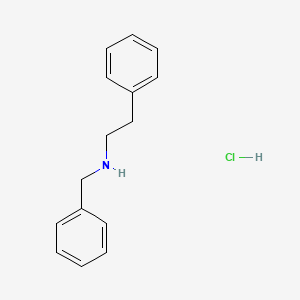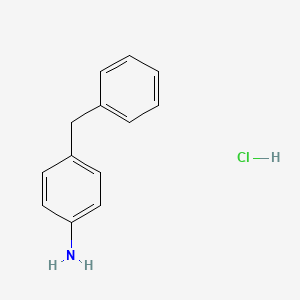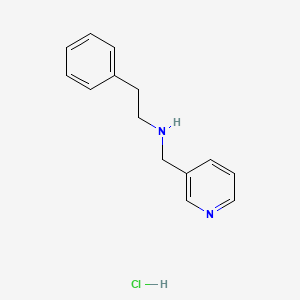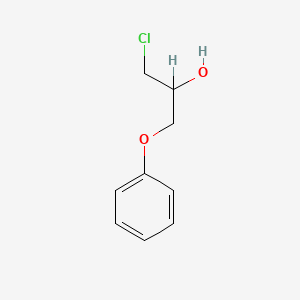
1-Chloro-3-phenoxypropan-2-ol
Descripción general
Descripción
1-Chloro-3-phenoxypropan-2-ol (C3P2O) is an organic compound that has been used in various scientific applications. It is a colorless liquid with a characteristic odor and has a molecular weight of 176.59 g/mol. C3P2O is a versatile compound that can be used as a solvent, a reagent, and a catalyst in various scientific fields. It has also been used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals and agrochemicals. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Heterocyclic Substituents : 1-Chloro-3-phenoxypropan-2-ol is used in the synthesis of various compounds with heterocyclic substituents, such as 1-phenoxy-3-piperidinopropan-2-ol and 1,3-bis(2-hydroxy-3-phenoxypropyl)barbituric acid (Mesropyan et al., 2005).
- Preparation of N-Oxides : It is involved in the preparation of 1-arylideneamino- and 1-alkylideneamino-3-phenoxypropan-2-ol N-oxides, which have applications as antioxidants in biological systems (Da˛bkowska et al., 2005).
Biological Applications
- Uterine Relaxant Activity : This compound has been evaluated for uterine relaxant activity. Novel racemic hydrochlorides of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol have shown potent uterine relaxant activity in vitro and significant delay in the onset of labor in pregnant rats (Viswanathan & Chaudhari, 2006).
Pharmaceutical Applications
- Synthesis of Antidepressants : this compound is a precursor for antidepressants like tomoxetine, with its asymmetric reduction yielding high enantiomeric excess of the product for pharmaceutical use (Yang et al., 2009).
- Antimalarial Activity : Compounds derived from this chemical, like 2-amino-3-arylpropan-1-ols, have been evaluated for antimalarial activity against Plasmodium falciparum strains, showing moderate antiplasmodial activity (D’hooghe et al., 2011).
Environmental and Industrial Applications
- Removal of Pollutants : Modified montmorillonite using hydroxyl-containing Gemini surfactants, such as 1,3-bis(hexadecyldimethylammonio)-2-hydroxypropane dichloride, have been used for the efficient removal of pollutants like phenol and catechol from aqueous solutions (Liu et al., 2014).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Mecanismo De Acción
Mode of Action
The exact mode of action of 1-Chloro-3-phenoxypropan-2-ol is currently unknown. Some related compounds have been suggested to cause extensive membrane damage
Pharmacokinetics
Some properties such as its molecular weight (18664 Da), boiling point (3098±220 °C at 760 mmHg), and water solubility (5072 mg/L at 25 deg C) have been reported These properties can influence the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and solubility can affect its distribution in the environment . Additionally, the compound’s biodegradability can influence its persistence in the environment . .
Análisis Bioquímico
Biochemical Properties
1-Chloro-3-phenoxypropan-2-ol plays a significant role in biochemical reactions, particularly in the cross-linking of epoxy resins. It interacts with primary amines, facilitating the formation of stable bonds. This interaction is crucial for the development of various industrial products, including adhesives and coatings . The compound’s ability to form stable bonds with amines highlights its importance in biochemical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to interact with primary amines, leading to the formation of stable cross-links. This interaction is essential for its role in epoxy resin cross-linking. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factorsStudies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been explored to some extent. Higher doses of the compound may lead to toxic or adverse effects, while lower doses are generally well-tolerated. It is essential to determine the optimal dosage to minimize potential toxicity while maximizing its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .
Propiedades
IUPAC Name |
1-chloro-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDRZMGZRHFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307702 | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-73-7 | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-phenoxypropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-phenoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper in relation to 1-Chloro-3-phenoxypropan-2-ol?
A1: The research paper primarily investigates the optical rotatory power of (–)-1-Chloro-3-phenoxypropan-2-ol. This means the researchers were studying how this specific enantiomer (mirror image isomer) of the molecule rotates plane-polarized light. [] Understanding a molecule's optical activity is crucial in organic chemistry, particularly in fields like pharmaceuticals, as different enantiomers can have vastly different biological effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



